molecular formula C12H12N2O B8656678 4-[(2-methyl-4-pyridinyl)oxy]aniline

4-[(2-methyl-4-pyridinyl)oxy]aniline

Cat. No. B8656678
M. Wt: 200.24 g/mol
InChI Key: FUTUMJDCMILZFM-UHFFFAOYSA-N
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Patent
US07517880B2

Procedure details

To a solution of 4-aminophenol (3.6 g, 32.8 mmol) and 4-chloropicoline (5.0 g, 39.3 mmol) in anh DMPU (50 mL) was added potassium tert-butoxide (7.4 g, 65.6 mmol) in one portion. The reaction mixture was heated at 100° C. with stirring for 18 h, then was allowed to cool to room temp. The resulting mixture was poured into water (200 mL) and extracted with EtOAc (3×150 mL). The combined extracts were sequentially washed with water (3×100 mL) and a saturated NaCl solution (2×100 mL), dried (Na2SO4), and concentrated in vacuo. The resulting oil was purified by flash chromatography (50% EtOAc/50% hexane) to afford the desired product as a yellow oil (0.7 g, 9%): CI-MS m/z 201 ((M+H)+). A14c. General Method for Substituted Aniline Synthesis via Nucleophilic Aromatic Substitution using a Halopyridine
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
9%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][N:13]=[C:12]([CH3:16])[CH:11]=1.CC(C)([O-])C.[K+].O>CN1C(=O)N(C)CCC1>[CH3:16][C:12]1[CH:11]=[C:10]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH:15]=[CH:14][N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
Quantity
7.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined extracts were sequentially washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution (2×100 mL), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography (50% EtOAc/50% hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC=CC(=C1)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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